molecular formula C17H12FN5OS B12591670 2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- CAS No. 651316-47-1

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-

Cat. No.: B12591670
CAS No.: 651316-47-1
M. Wt: 353.4 g/mol
InChI Key: BLXQBJFVYKTXEG-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- is a complex organic compound characterized by the presence of a pyrimidinone core, an azido group, and fluorophenyl and methylthiophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an azido group is introduced to the pyrimidinone core. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure the stability of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorophenyl and methylthiophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-ylmethanol
  • 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)urea

Uniqueness

2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]- is unique due to the combination of its azido group and the specific arrangement of fluorophenyl and methylthiophenyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

651316-47-1

Molecular Formula

C17H12FN5OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-azido-1-(2-fluorophenyl)-6-(4-methylsulfanylphenyl)pyrimidin-2-one

InChI

InChI=1S/C17H12FN5OS/c1-25-12-8-6-11(7-9-12)15-10-16(21-22-19)20-17(24)23(15)14-5-3-2-4-13(14)18/h2-10H,1H3

InChI Key

BLXQBJFVYKTXEG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3F)N=[N+]=[N-]

Origin of Product

United States

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